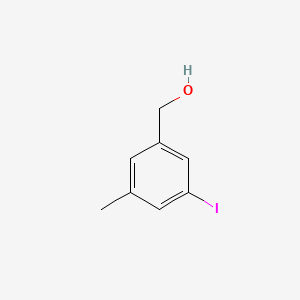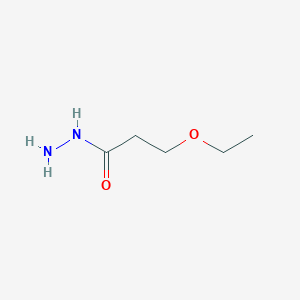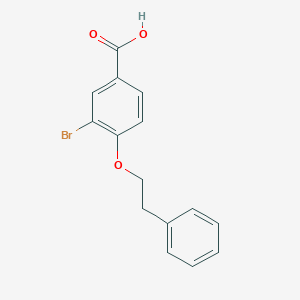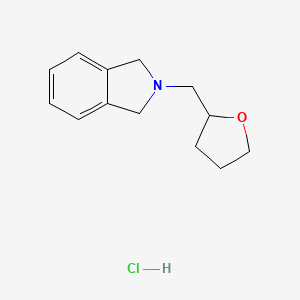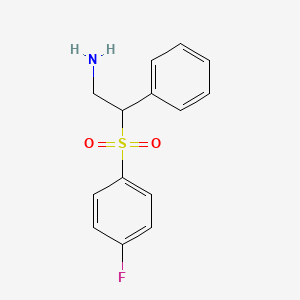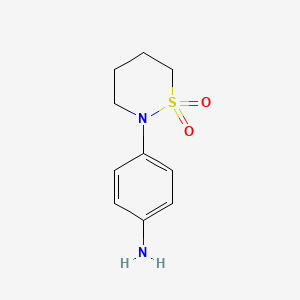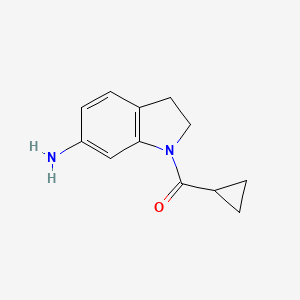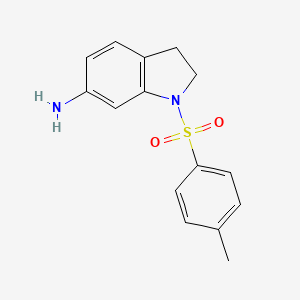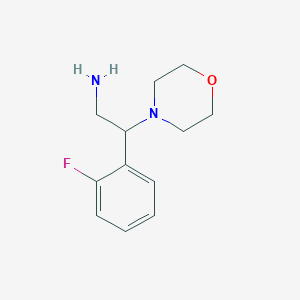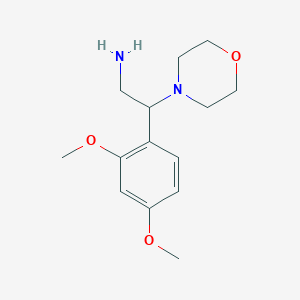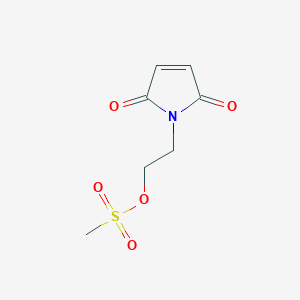
1-(2-甲磺酰乙基)-2,5-二氧代-2,5-二氢-1H-吡咯
描述
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is an organic compound with the molecular formula C7H9NO5S. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both a methanesulfonate ester and a maleimide group.
科学研究应用
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially as a building block for drugs targeting specific enzymes or receptors.
Bioconjugation: The maleimide group reacts selectively with thiol groups, making it useful for labeling proteins and other biomolecules.
Polymer Chemistry: It is employed in the modification of polymers to introduce functional groups that can enhance material properties.
作用机制
Target of Action
The primary target of 2-Maleimidoethyl mesylate is thiol groups present in biomolecules . The compound is designed to interact specifically with these groups, enabling the formation of covalent bonds .
Mode of Action
2-Maleimidoethyl mesylate contains a maleimide group that reacts with thiol groups to form a covalent bond . This reaction enables the connection of the compound with biomolecules containing a thiol group .
Result of Action
The result of the action of 2-Maleimidoethyl mesylate is the formation of a stable covalent bond with thiol-containing biomolecules . This can lead to changes in the function or activity of these biomolecules, depending on their role in cellular processes.
Action Environment
The action of 2-Maleimidoethyl mesylate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, it should be kept away from fire sources and oxidizing agents . These conditions can affect the stability and efficacy of the compound.
生化分析
Biochemical Properties
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups. This interaction is facilitated by the maleimide group present in the compound, which reacts with thiol groups in proteins and enzymes to form stable thioether bonds . This property makes it useful in bioconjugation and labeling studies. The compound interacts with various biomolecules, including enzymes and proteins, through these covalent modifications, thereby influencing their activity and function.
Cellular Effects
The effects of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate on cells are diverse and depend on the specific cellular context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modify proteins involved in signaling pathways, leading to altered cellular responses. Additionally, its interaction with cellular proteins can result in changes in gene expression patterns, affecting various cellular processes . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and functions.
Molecular Mechanism
At the molecular level, 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate exerts its effects through covalent binding interactions with biomolecules. The maleimide group in the compound reacts with thiol groups in proteins, forming stable thioether bonds . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target protein. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate in animal models vary with dosage. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects . Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s activity and effectiveness, as well as its impact on metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical studies.
Subcellular Localization
The subcellular localization of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Studies have shown that the compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate typically involves the reaction of maleimide with an appropriate alkylating agent. One common method is the reaction of maleimide with ethylene glycol in the presence of methanesulfonyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反应分析
Types of Reactions
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Cycloaddition: The maleimide moiety can participate in Diels-Alder reactions with dienes, forming cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Cycloaddition: Diels-Alder reactions are often performed in toluene or xylene at temperatures ranging from 80°C to 120°C.
Major Products Formed
Nucleophilic substitution: Substituted maleimides or succinimides, depending on the nucleophile used.
Reduction: Succinimide derivatives.
Cycloaddition: Cyclohexene derivatives with various substituents depending on the diene used.
相似化合物的比较
Similar Compounds
N-(2-hydroxyethyl)maleimide: Similar structure but with a hydroxyl group instead of a methanesulfonate group.
N-(2-aminoethyl)maleimide: Contains an amino group, making it more reactive towards electrophiles.
N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: An acetate ester instead of a methanesulfonate ester.
Uniqueness
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is unique due to its combination of a maleimide group and a methanesulfonate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and bioconjugation .
属性
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-14(11,12)13-5-4-8-6(9)2-3-7(8)10/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKKIDFHWBBGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212095 | |
| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155863-36-8 | |
| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Maleimidoethyl mesylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


